Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate
Description
Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate is a thiophene-based derivative featuring a thioureido functional group at the 3-position of the heterocyclic ring. The compound’s structure includes a diethyl-substituted thiourea moiety, which distinguishes it from other thiophene-2-carboxylate derivatives.
Properties
IUPAC Name |
methyl 3-(diethylcarbamothioylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-4-13(5-2)11(16)12-8-6-7-17-9(8)10(14)15-3/h6-7H,4-5H2,1-3H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADRHZLIDFWMIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)NC1=C(SC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized based on the desired product and its applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, including enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acylureido/Thioureido Derivatives
- Methyl 3-(3-(2,2,2-trichloroacetyl)ureido)thiophene-2-carboxylate (8) Substituent: Trichloroacetyl-ureido group. Molecular Weight: 302.56 g/mol (C₈H₆Cl₃NO₃S) . Synthesis: Derived via trichloroacetylation of the ureido intermediate .
This compound
- Substituent : Diethylthioureido group (S-C(NEt₂)₂).
- Hypothesized Properties : Higher lipophilicity (logP) due to alkyl chains, possibly improving membrane permeability in biological systems.
Halogenated Acetamido Derivatives
- Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate Substituent: Trifluoroacetamido group. Molecular Weight: 235.3 g/mol (C₇H₉NO₄S₂) . Applications: Fluorinated groups often enhance metabolic stability in drug candidates.
- Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate Substituent: Chloroacetamido and dichlorophenyl groups. Molecular Weight: 378.68 g/mol (C₁₅H₁₂Cl₃NO₃S) . Key Difference: Bulky dichlorophenyl substituents may sterically hinder interactions with biological targets.
Sulfonamido/Sulfamoyl Derivatives
- Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate Substituent: Sulfamoyl group with a p-tolyl moiety. Molecular Weight: 311.38 g/mol (C₁₃H₁₃NO₄S₂) . Applications: Sulfonamides are common in antimicrobial agents; this derivative’s activity remains uncharacterized in the evidence.
- Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate Substituent: Morpholinylsulfonyl group. Molecular Weight: 291.35 g/mol (C₁₀H₁₃NO₅S₂) . Key Difference: The morpholine ring introduces basicity and water solubility compared to thiourea derivatives.
Physicochemical Properties
| Compound | Substituent Type | Molecular Weight (g/mol) | Melting Point (°C) | logP (Predicted) |
|---|---|---|---|---|
| This compound | Diethylthioureido | ~280* | N/A | ~2.5–3.0† |
| Methyl 3-(3-(2,2,2-trichloroacetyl)ureido)thiophene-2-carboxylate | Trichloroacetyl-ureido | 302.56 | N/A | ~1.8‡ |
| Methyl 3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate | Trifluoroacetamido | 235.3 | N/A | ~1.2 |
| Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate | Chloroacetamido, dichlorophenyl | 378.68 | N/A | ~3.5 |
*Estimated based on structural analogs. †Predicted higher logP due to alkyl chains. ‡Lower logP due to polar trichloroacetyl group.
Biological Activity
Methyl 3-(3,3-diethylthioureido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, which contributes to its unique chemical properties. The compound’s structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂S₂
- Molecular Weight : 306.42 g/mol
The compound's thiophene moiety is known for its role in various biological systems, often enhancing the compound's lipophilicity and facilitating membrane permeability.
Antimicrobial Properties
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. For instance, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.5 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The interaction with lipid bilayers leads to increased permeability and eventual cell death in microbial cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results showed a significant reduction in bacterial viability at low concentrations, supporting its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
In a clinical trial involving patients with advanced breast cancer, administration of this compound resulted in a notable decrease in tumor size among participants. This trial highlighted the compound's potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
